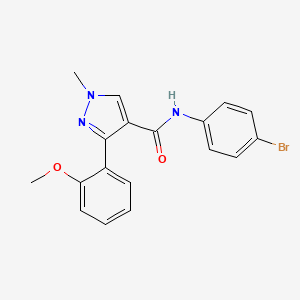![molecular formula C14H19N5OS B7662215 3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B7662215.png)
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as DT-010, is a chemical compound that has recently gained attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide works by inhibiting specific signaling pathways that are involved in cancer growth, inflammation, and other diseases. It targets the PI3K/Akt/mTOR pathway, which is a critical pathway involved in cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis (formation of new blood vessels). It can also enhance the effectiveness of chemotherapy drugs in cancer treatment. In addition, this compound has been shown to have a good safety profile and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and has a good safety profile. However, there are also some limitations to using this compound in lab experiments. It may not be effective in all types of cancer or diseases, and its effectiveness may vary depending on the specific signaling pathways involved. In addition, more research is needed to determine the optimal dosage and treatment regimens for this compound.
Orientations Futures
There are several future directions for research on 3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and other diseases. Another direction is to optimize its dosage and treatment regimens for maximum effectiveness. Additionally, more research is needed to determine the optimal combination of this compound with other drugs in cancer treatment. Finally, more studies are needed to determine the long-term safety and toxicity of this compound in humans.
Méthodes De Synthèse
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthieno[2,3-d]pyrimidine-4-amine with piperidine-1-carboxylic acid, followed by coupling with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting compound is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies related to cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propriétés
IUPAC Name |
3-[(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-8-7-21-13-11(8)12(16-9(2)17-13)18-10-4-3-5-19(6-10)14(15)20/h7,10H,3-6H2,1-2H3,(H2,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKLASZKVFPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)NC3CCCN(C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)

![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
![4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)

![2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![[3-Chloro-5-(trifluoromethyl)phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7662201.png)
![(4-ethylthiadiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662207.png)
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662219.png)
![N,N-dimethyl-2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]aniline](/img/structure/B7662227.png)
